DprE1-IN-12

Antitubercular drug discovery DprE1 inhibition Mycobacterium tuberculosis

DprE1-IN-12 (compound is a covalent inhibitor of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential flavoenzyme in Mycobacterium tuberculosis cell wall biosynthesis. It belongs to the nitro-substituted triazole chemical class and exhibits an IC90 of 0.5 μM against M.

Molecular Formula C13H16N4O2
Molecular Weight 260.29 g/mol
CAS No. 634167-64-9
Cat. No. B1670928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDprE1-IN-12
CAS634167-64-9
SynonymsDprE1-IN-377790
Molecular FormulaC13H16N4O2
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CN2C=NC(=N2)[N+](=O)[O-]
InChIInChI=1S/C13H16N4O2/c1-13(2,3)11-6-4-10(5-7-11)8-16-9-14-12(15-16)17(18)19/h4-7,9H,8H2,1-3H3
InChIKeyADGZKQRXXMQWEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DprE1-IN-12 (CAS 634167-64-9) – Covalent DprE1 Inhibitor for M. tuberculosis Cell Wall Biosynthesis Research


DprE1-IN-12 (compound 377790) is a covalent inhibitor of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential flavoenzyme in Mycobacterium tuberculosis cell wall biosynthesis [1]. It belongs to the nitro-substituted triazole chemical class and exhibits an IC90 of 0.5 μM against M. tuberculosis in whole-cell assays [2].

DprE1-IN-12: Why Generic DprE1 Inhibitor Substitution Compromises Experimental Fidelity


DprE1 inhibitors are not functionally interchangeable due to divergent mechanisms of action (covalent vs. non-covalent), distinct resistance mutation profiles, and structural class-dependent pharmacokinetic properties. For instance, clinical-stage candidates such as BTZ043 and PBTZ169 are benzothiazinones that also covalently target Cys387 [1], whereas TBA-7371 and OPC-167832 are non-covalent inhibitors with differing selectivity and in vivo profiles [2]. The nitro-triazole scaffold of DprE1-IN-12 represents a structurally distinct chemotype with a unique resistance signature (C387S mutation) and SAR requirements that cannot be replicated by substituting other DprE1 inhibitors.

Quantitative Differentiation of DprE1-IN-12: Potency, Mechanism, and Scaffold-Specific Evidence


DprE1-IN-12 Exhibits Micromolar Potency Against M. tuberculosis with a Defined Resistance Mutation Profile

DprE1-IN-12 (compound 377790) demonstrates an IC90 of 0.5 μM against M. tuberculosis in whole-cell assays [1]. While this potency is lower than that of clinical-stage DprE1 inhibitors such as BTZ043 (MIC 2.3–9.2 nM) [2] and macozinone (PBTZ169, IC50 12 nM) [3], its value lies in its distinct chemical scaffold and the well-characterized resistance mechanism. Mutants resistant to DprE1-IN-12 harbor a C387S substitution in DprE1 and exhibit >60-fold resistance, confirming on-target covalent engagement [1].

Antitubercular drug discovery DprE1 inhibition Mycobacterium tuberculosis

Covalent Inhibition of DprE1 via Cys387 Confers a Distinct Resistance Signature Compared to Non-Covalent Inhibitors

DprE1-IN-12 covalently modifies DprE1 at Cys387, a mechanism shared with benzothiazinones (e.g., BTZ043, PBTZ169) but distinct from non-covalent inhibitors such as TBA-7371 (IC50 10 nM) [1] and OPC-167832 (IC50 258 nM) . Resistance to DprE1-IN-12 is conferred by the C387S mutation, resulting in >60-fold loss of potency [2]. This contrasts with non-covalent inhibitors, which typically exhibit different resistance mutation spectra (e.g., mutations in the DprE1 active site or binding pocket) and are less prone to cross-resistance with covalent inhibitors.

Covalent inhibitors Drug resistance DprE1 mechanism

Nitro Group Essentiality Distinguishes DprE1-IN-12 from Non-Nitro DprE1 Inhibitors

Structure-activity relationship (SAR) studies demonstrate that the nitro group of DprE1-IN-12 is essential for antimycobacterial activity [1]. Analogs lacking the nitro group or with alternative substitutions exhibit significantly reduced potency, underscoring the critical role of the nitro moiety in target engagement. This requirement is shared with benzothiazinones (e.g., BTZ043) but not with non-nitro DprE1 inhibitors such as TBA-7371 or OPC-167832, which rely on non-covalent interactions for inhibition.

Structure-activity relationship Nitroaromatic compounds DprE1 covalent inhibition

Structural Class Differentiation: Nitro-Triazole Scaffold Provides Alternative Chemical Space for DprE1 Inhibition

DprE1-IN-12 represents a nitro-substituted triazole chemotype, structurally distinct from the benzothiazinone (BTZ043, PBTZ169), azaindole (TBA-7371), and carbostyril (OPC-167832) scaffolds that dominate clinical development [1]. This scaffold diversity offers opportunities for exploring alternative pharmacokinetic and pharmacodynamic properties, as well as avoiding cross-resistance with benzothiazinone-resistant strains. The triazole core provides a different physicochemical profile (LogP, solubility) that may influence tissue distribution and metabolic stability.

Chemotype diversification DprE1 inhibitor scaffolds Lead optimization

DprE1-IN-12 Application Scenarios: From Mechanism-of-Action Studies to Resistance Profiling


Comparative Mechanism-of-Action Studies with Clinical-Stage DprE1 Inhibitors

Use DprE1-IN-12 as a reference covalent inhibitor to benchmark the potency and resistance profiles of clinical candidates such as BTZ043, PBTZ169, TBA-7371, and OPC-167832. Its defined C387S resistance mutation [1] provides a clear control for on-target engagement studies.

Resistance Mechanism Elucidation and Cross-Resistance Screening

Employ DprE1-IN-12 to generate and characterize resistant M. tuberculosis mutants. The C387S mutation confers >60-fold resistance [1] and can be used to assess cross-resistance with other DprE1 inhibitors, informing combination therapy design.

Structure-Activity Relationship (SAR) Exploration Around the Nitro-Triazole Scaffold

Leverage DprE1-IN-12 as a starting point for medicinal chemistry optimization. The essentiality of the nitro group [1] highlights a key pharmacophore for covalent DprE1 inhibition, guiding the design of analogs with improved potency or pharmacokinetic properties.

Target Engagement Validation Using Overexpression and Mutant Strains

Utilize DprE1-IN-12 in conjunction with DprE1-overexpressing M. tuberculosis strains and C387S mutants to validate target engagement in phenotypic screens. Overexpression confers resistance, confirming DprE1 as the primary target [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for DprE1-IN-12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.